Chondroitin Sulfate

Antioxidant Source Differentiation Sulfation Pattern

Chondroitin Sulfate (CS), a sulfated glycosaminoglycan (GAG) composed of alternating N-acetylgalactosamine and glucuronic acid residues, is a critical component of the extracellular matrix, especially in cartilage. It is not a single, uniform molecule; its biological and pharmacological properties are exquisitely sensitive to its source, molecular weight, and, most critically, its sulfation pattern (e.g., 4-sulfation vs.

Molecular Formula C13H21NO15S
Molecular Weight 463.37 g/mol
CAS No. 24967-93-9
Cat. No. B2964869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChondroitin Sulfate
CAS24967-93-9
Molecular FormulaC13H21NO15S
Molecular Weight463.37 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1O)OS(=O)(=O)O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O
InChIInChI=1S/C13H21NO15S/c1-2(15)14-3-8(7(19)13(28-11(3)22)29-30(23,24)25)26-12-6(18)4(16)5(17)9(27-12)10(20)21/h3-9,11-13,16-19,22H,1H3,(H,14,15)(H,20,21)(H,23,24,25)/t3-,4+,5+,6-,7-,8-,9+,11-,12-,13-/m1/s1
InChIKeyKXKPYJOVDUMHGS-OSRGNVMNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble

Structure & Identifiers


Interactive Chemical Structure Model





Chondroitin Sulfate (CAS 24967-93-9): Understanding the Baseline for Procurement and Research Applications


Chondroitin Sulfate (CS), a sulfated glycosaminoglycan (GAG) composed of alternating N-acetylgalactosamine and glucuronic acid residues, is a critical component of the extracellular matrix, especially in cartilage [1]. It is not a single, uniform molecule; its biological and pharmacological properties are exquisitely sensitive to its source, molecular weight, and, most critically, its sulfation pattern (e.g., 4-sulfation vs. 6-sulfation) [2]. This inherent heterogeneity, far from being a mere analytical nuance, is the primary driver of functional differentiation and a key consideration for scientific and industrial procurement [3].

Why 'Chondroitin Sulfate' is Not a Commodity: Critical Differentiation Factors for Sourcing


Treating 'chondroitin sulfate' as a generic, interchangeable commodity is a significant scientific and commercial risk. The term encompasses a family of molecules whose structures vary dramatically based on origin (e.g., bovine, porcine, marine) and manufacturing process . These structural variations directly translate into quantifiable differences in biological activity, such as anti-inflammatory potency on chondrocytes and macrophages [1] and antioxidant capacity [2]. Furthermore, the choice of source dictates sulfation pattern (CS-A vs CS-C type), which has been shown to be a key determinant of functional efficacy [2]. Therefore, procurement based solely on name and CAS number overlooks the critical structure-function relationships that determine performance in a given application.

Quantitative Differentiation of Chondroitin Sulfate (CAS 24967-93-9): Head-to-Head Evidence vs. Analogs


Marine vs. Terrestrial Chondroitin Sulfate: Sulfation Pattern Dictates Antioxidant Capacity

A 2025 comparative analysis demonstrated that the sulfation pattern, specifically the dominance of 6-O-sulfation (CS-C type) in marine-derived CS, confers superior antioxidant activity compared to the 4-O-sulfation (CS-A type) dominant in terrestrial sources like bovine and chicken [1]. This structural difference translates into a quantifiable performance advantage in radical scavenging assays.

Antioxidant Source Differentiation Sulfation Pattern Marine Biomaterials

Fermentation-Derived vs. Bovine Chondroitin Sulfate: Bioavailability Advantage

A specific fermentation-derived chondroitin sulfate (MyCondro™) has been clinically demonstrated to possess 45% higher bioavailability than standard bovine-derived chondroitin sulfate [1]. This is attributed to its low molecular weight and homogeneous composition, which enhance absorption.

Bioavailability Fermentation Pharmacokinetics Joint Health

Chondroitin Sulfate vs. Glucosamine Sulfate in Knee Osteoarthritis: Distinct Functional Outcomes

A 2024 systematic review and meta-analysis of 25 randomized controlled trials (RCTs) in knee osteoarthritis patients found that chondroitin sulfate and glucosamine sulfate provide distinct clinical benefits. While glucosamine sulfate significantly reduced tibiofemoral joint space narrowing (a measure of structural progression), it did not significantly affect pain intensity or physical function. In contrast, chondroitin sulfate significantly reduced pain intensity and improved physical function compared to placebo [1].

Osteoarthritis Clinical Trial Meta-analysis Glucosamine

Chondroitin Sulfate vs. Hyaluronic Acid: UV Radiation Stability Advantage

A foundational study comparing the ultraviolet (UV) radiation stability of aqueous solutions found that chondroitin-4-sulfate (C4S) is more resistant to chain scission than hyaluronic acid (HA). The presence of the sulfate group in C4S makes the glycosidic linkage less susceptible to photolytic cleavage [1].

Stability Formulation Photodegradation Hyaluronic Acid

Chondroitin Sulfate vs. Heparin: Minimal Anticoagulant Activity as a Safety Differentiator

Unlike heparin and dermatan sulfate, which are known for their potent anticoagulant effects, native chondroitin sulfate (both A and C types) exhibits minimal anticoagulant activity and does not prolong clotting time in standard assays [1]. While oversulfated variants can acquire anticoagulant properties, this is not a characteristic of standard CS preparations.

Anticoagulant Safety Heparin Glycosaminoglycan

Chondroitin Sulfate (CAS 24967-93-9): Evidence-Based Application Scenarios for Sourcing Decisions


Development of High-Efficacy Oral Joint Health Supplements

When developing a joint health supplement where the primary claim is fast-acting symptom relief (pain reduction and improved mobility), chondroitin sulfate is a scientifically justified choice over glucosamine. A 2024 meta-analysis confirmed that CS is effective for these specific symptomatic outcomes, whereas glucosamine is not [1]. Furthermore, for optimizing bioavailability and potentially lowering dose, fermentation-derived CS (e.g., MyCondro™) offers a 45% increase in absorption over standard bovine-derived material, a quantifiable advantage for formulation and marketing [2].

Sourcing for Antioxidant-Rich Functional Foods and Nutraceuticals

For product lines emphasizing high antioxidant capacity, procurement should specify marine-sourced chondroitin sulfate (from fish such as tilapia or shark). A 2025 comparative study provides direct evidence that the 6-O-sulfation pattern (CS-C type) dominant in these sources yields significantly superior antioxidant activity compared to the 4-O-sulfation pattern (CS-A type) found in bovine and chicken CS [3]. This structural distinction translates to a measurable and verifiable performance edge in applications like functional beverages or anti-aging supplements.

Formulation of Stable Ophthalmic or Topical Solutions

In the development of ophthalmic solutions or topical gels where UV stability is a concern for manufacturing or shelf-life, chondroitin sulfate provides a technical advantage over hyaluronic acid. Direct comparative studies demonstrate that the sulfation of CS makes its glycosidic linkages more resistant to UV-induced chain scission than those of HA, leading to better retention of viscosity and structural integrity upon light exposure [4]. This is a critical specification for ensuring long-term product stability and efficacy.

In Vitro Osteoarthritis Research: A Tool for Studying Sulfation-Dependent Anti-Inflammatory Effects

Researchers investigating the molecular mechanisms of osteoarthritis should consider CS from different sources as distinct research tools. The structural heterogeneity, particularly in sulfation patterns and molecular weight (ranging from 26-135 kDa), directly correlates with differential anti-inflammatory potencies on both chondrocytes and macrophages [5]. Using a defined, source-specific CS allows for precise investigation of structure-activity relationships (SAR), which is not possible with a generic, undefined material.

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